6-N-Biotinylaminohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

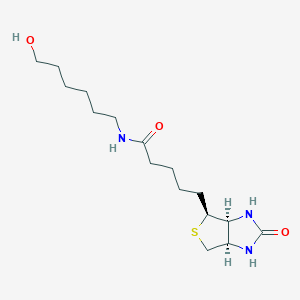

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-hydroxyhexyl)pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCYJOAYBYFSDA-YDHLFZDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-N-Biotinylaminohexanol: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-N-Biotinylaminohexanol is a versatile chemical reagent widely employed in biotechnology and drug discovery. It incorporates a biotin moiety, enabling high-affinity interactions with streptavidin and avidin, and a terminal hydroxyl group on a hexyl spacer, which allows for further chemical modification. This guide provides a comprehensive overview of the known chemical properties of this compound, detailed experimental protocols for its application in affinity-based assays, and visual representations of the underlying principles and workflows.

Core Chemical Properties

This compound is a white to off-white solid.[1] Its fundamental chemical and physical properties are summarized below. While readily available from various suppliers, specific quantitative data such as melting and boiling points are not consistently reported in publicly available datasheets.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₉N₃O₃S | [2][3] |

| Molecular Weight | 343.49 g/mol | [1][3] |

| CAS Number | 106451-92-7 | [2][3] |

| Appearance | White to Off-White Solid | [1] |

| Storage Conditions | -20°C or 2-8°C | [1][2] |

| Shipping Conditions | Ambient Temperature | [1][2] |

Solubility

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not provided in the public domain by most suppliers. However, predicted data can be generated based on its chemical structure.

Predicted ¹H-NMR Spectrum (600 MHz, CDCl₃): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.) The proton NMR spectrum of this compound is expected to show characteristic signals for the biotin ring protons, the amide protons, and the protons of the hexanol linker.

Predicted ¹³C-NMR Spectrum (150 MHz, CDCl₃): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.) The carbon NMR spectrum will show distinct peaks for the carbonyl carbons of the urea and amide groups, the carbons of the biotin ring, and the carbons of the hexyl spacer.

Predicted Mass Spectrum (ESI+): (Disclaimer: This is a predicted spectrum and may not reflect experimental values.)

-

[M+H]⁺: ~344.20 m/z

-

[M+Na]⁺: ~366.18 m/z

-

[M+K]⁺: ~382.15 m/z

The Biotin-Streptavidin Interaction

The utility of this compound is rooted in the extraordinarily strong and specific non-covalent interaction between biotin and the protein streptavidin (or avidin). This interaction is one of the strongest known in biology, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M). This high affinity makes it an ideal tool for a multitude of molecular biology applications.

Caption: The high-affinity interaction between biotin and streptavidin.

Experimental Protocols

The terminal hydroxyl group of this compound can be further functionalized, for example, by esterification or etherification, to conjugate it to a molecule of interest. Once conjugated, the biotin moiety serves as a powerful affinity tag. Below is a representative protocol for a pull-down assay, a common application for biotinylated molecules.

Pull-Down Assay for Protein-Ligand Interaction

This protocol describes the general workflow for using a small molecule, biotinylated via a linker like this compound, to capture interacting proteins from a cell lysate.

Materials:

-

Biotinylated small molecule (your "bait")

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate containing potential "prey" proteins

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8)

-

Magnetic rack (for magnetic beads) or centrifuge

-

Protein quantitation assay (e.g., BCA)

-

SDS-PAGE gels and associated reagents for analysis

Methodology:

-

Bead Preparation:

-

Resuspend the streptavidin beads in their storage buffer.

-

Transfer a desired amount of bead slurry (e.g., 50 µL for 50 µg of biotinylated molecule) to a microcentrifuge tube.[4]

-

Place the tube on a magnetic rack to capture the beads and carefully remove the supernatant.

-

Wash the beads by resuspending them in 4 bead volumes of Wash Buffer, capturing them with the magnet, and removing the supernatant. Repeat this wash step twice.[4]

-

-

Immobilization of Bait:

-

Resuspend the washed beads in a suitable binding buffer.

-

Add your biotinylated small molecule to the bead suspension.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.[4]

-

Capture the beads with the magnetic rack and remove the supernatant.

-

Wash the beads with Wash Buffer three times to remove any unbound bait molecule.

-

-

Protein Capture (Pull-Down):

-

Add your cell lysate (containing the "prey" proteins) to the beads with the immobilized "bait".

-

Incubate the mixture for 1-2 hours (or overnight) at 4°C with gentle rotation.

-

Capture the beads on the magnetic rack and collect the supernatant (this is the "unbound" fraction, which can be saved for analysis).

-

Wash the beads extensively (e.g., 3-5 times) with cold Wash Buffer to remove non-specifically bound proteins.

-

-

Elution:

-

To elute the captured proteins, resuspend the beads in Elution Buffer.

-

For competitive elution, use a buffer containing a high concentration of free biotin (e.g., 2 mM D-biotin in PBS) and incubate for 5-10 minutes at room temperature.[4]

-

For non-competitive elution, a low pH buffer can be used to disrupt the interaction.

-

Capture the beads with the magnetic rack and carefully collect the supernatant, which contains your eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against a specific protein of interest.

-

For unbiased identification of interacting partners, the eluate can be subjected to mass spectrometry analysis.

-

Caption: A typical workflow for a pull-down assay using a biotinylated bait.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound does not have a specific hazard classification.[5] However, standard laboratory safety practices should always be followed.

-

Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In case of skin contact, wash off with soap and plenty of water. Consult a physician if symptoms persist.[5]

Conclusion

This compound is a valuable tool for researchers in life sciences and drug development. Its bifunctional nature, combining the robust biotin-streptavidin affinity system with a versatile hydroxyl group for conjugation, enables a wide range of applications, most notably in the isolation and detection of biomolecules. While detailed physicochemical and spectroscopic data are not always readily available, its practical utility is well-established through its application in techniques like pull-down assays. The protocols and workflows outlined in this guide provide a framework for the effective use of this reagent in the laboratory.

References

An In-Depth Technical Guide to 6-N-Biotinylaminohexanol (CAS: 106451-92-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-N-Biotinylaminohexanol is a versatile chemical reagent that features a biotin molecule linked to a six-carbon chain terminating in a hydroxyl group. This structure makes it a valuable tool in a wide array of applications within life sciences and drug development, primarily as a biotinylating agent following activation of its terminal hydroxyl group. The biotin moiety provides a high-affinity handle for interaction with streptavidin and avidin, enabling the development of robust purification, detection, and quantification assays. This guide provides a comprehensive overview of the physicochemical properties, safety and handling, and key applications of this compound, including detailed experimental protocols for its activation and use in protein interaction studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 106451-92-7 | [1] |

| Molecular Formula | C₁₆H₂₉N₃O₃S | [1] |

| Molecular Weight | 343.48 g/mol | [1] |

| Appearance | White to Off-White Solid | |

| Melting Point | 177-179 °C | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | Store at -20°C or 2-8°C, protected from moisture. |

Safety and Handling

While specific toxicological data for this compound is limited, it is essential to handle the compound with care in a laboratory setting.

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |

| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. |

| Storage | Store in a tightly sealed container in a cool, dry place. |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

Chemical Activation and Bioconjugation

The terminal hydroxyl group of this compound is not inherently reactive towards common functional groups on biomolecules such as amines or sulfhydryls. Therefore, an activation step is required to convert the hydroxyl group into a good leaving group, making the molecule susceptible to nucleophilic attack. A common and effective method for this activation is tosylation.

Activation of this compound via Tosylation

This process converts the terminal alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2][3][4]

References

- 1. Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 4. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

6-N-Biotinylaminohexanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 6-N-Biotinylaminohexanol, a versatile reagent for biotinylation in research and drug development. Targeted at researchers, scientists, and professionals in drug development, this document details the molecule's structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: Structure and Physicochemical Properties

This compound is a chemical compound that covalently links a biotin molecule to a six-carbon spacer arm terminating in a hydroxyl group. This unique structure provides a basis for a wide range of bioconjugation applications. The biotin moiety allows for strong and specific binding to avidin and streptavidin, while the hexanol linker provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance. The terminal hydroxyl group offers a reactive site for further chemical modifications.

The key structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₉N₃O₃S | [1][2][3] |

| Molecular Weight | 343.48 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Melting Point | 177-179°C | [4] |

| Solubility | Soluble in DMSO and Methanol | [4] |

| Storage Temperature | -20°C | [1] |

Synthesis and Functionalization

The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative, such as biotin p-nitrophenyl ester, with 6-amino-1-hexanol. This reaction forms a stable amide bond, yielding the final product.

The terminal hydroxyl group of this compound is a key functional feature, enabling its conjugation to a variety of molecules and surfaces. This can be achieved through several chemical strategies, including:

-

Esterification: Reaction with carboxylic acids or their activated derivatives to form ester linkages.

-

Etherification: Formation of ether bonds through reactions such as the Williamson ether synthesis.

-

Activation for Nucleophilic Attack: Conversion of the hydroxyl group to a better leaving group (e.g., tosylate) to facilitate reaction with nucleophiles.

The Biotin-Avidin/Streptavidin Interaction: A Powerful Tool

The utility of this compound is fundamentally linked to the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, with a very low dissociation constant (Kd), making it essentially irreversible under many conditions.

| Interaction | Dissociation Constant (Kd) | Source(s) |

| Biotin - Streptavidin | ~10⁻¹⁴ M | [5] |

| Biotin - Avidin | ~10⁻¹⁵ M |

This high-affinity binding forms the basis for numerous applications in molecular biology, immunology, and nanotechnology.

Experimental Protocols and Applications

The primary application of this compound is as a biotinylating reagent, enabling the attachment of a biotin tag to molecules of interest for subsequent detection, purification, or immobilization.

Immobilization of this compound

The terminal hydroxyl group allows for the covalent attachment of this compound to solid supports, such as sepharose or magnetic beads, that have been activated with functional groups reactive towards alcohols (e.g., epoxy-activated or CNBr-activated supports). This creates a biotinylated solid phase that can be used for affinity purification.

Workflow for Immobilization:

Caption: Immobilization of this compound onto a solid support.

Protein Pull-Down Assays

A key application of biotinylated molecules is in pull-down assays to study protein-protein interactions. In this technique, a "bait" protein is biotinylated and then used to "pull down" its interacting partners ("prey") from a cell lysate.

Experimental Workflow for a Pull-Down Assay:

Caption: General workflow for a protein pull-down assay using a biotinylated bait.

Detailed Method for Pull-Down Assay:

-

Preparation of Cell Lysate: Prepare a cell lysate containing the potential interacting "prey" proteins under conditions that preserve protein-protein interactions.

-

Biotinylation of Bait Protein: Activate the hydroxyl group of this compound (e.g., by converting it to a tosylate or by using a coupling agent like carbonyldiimidazole) and react it with the purified "bait" protein. Purify the biotinylated bait protein to remove excess unreacted biotinylating reagent.

-

Binding of Bait to Streptavidin Beads: Incubate the biotinylated bait protein with streptavidin-coated magnetic or agarose beads to allow for the formation of the biotin-streptavidin complex.

-

Incubation with Lysate: Add the cell lysate to the beads coupled with the biotinylated bait protein. Incubate under appropriate conditions (e.g., 4°C with gentle rotation) to allow for the interaction between the bait and prey proteins.[6]

-

Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by using a buffer containing a high concentration of free biotin, a low pH buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, or Western blotting with an antibody specific to the suspected prey protein. For identification of unknown interacting partners, mass spectrometry can be employed.

Signaling Pathways and Logical Relationships

The application of this compound in techniques like pull-down assays is crucial for elucidating signaling pathways and protein interaction networks. The fundamental logic involves using a known protein (the bait) to identify its direct and indirect binding partners, thereby mapping out cellular communication and regulatory circuits.

Logical Relationship in Identifying Protein Interactions:

Caption: Logical flow for identifying protein-protein interactions.

Conclusion

This compound is a valuable and versatile tool for researchers in various fields of life sciences. Its unique structure, combining the high-affinity biotin tag with a functionalizable linker arm, enables a wide array of applications, most notably in the study of molecular interactions. The detailed protocols and conceptual workflows provided in this guide are intended to facilitate the effective use of this reagent in experimental design and execution.

References

- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]

- 2. This compound - CD Biosynsis [biosynsis.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 106451-92-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 6. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 6-N-Biotinylaminohexanol in Advanced Research and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and therapeutic development, the precise identification and characterization of protein interactions are paramount. 6-N-Biotinylaminohexanol has emerged as a pivotal chemical tool, enabling researchers to unravel complex biological pathways and identify novel drug targets. This bifunctional molecule comprises a biotin moiety, renowned for its extraordinarily strong and specific interaction with streptavidin, and a terminal hydroxyl group on a hexanol linker, which provides a versatile handle for chemical conjugation. This guide offers an in-depth exploration of the applications of this compound, presenting its utility in a manner accessible to both seasoned researchers and those new to the field.

Core Principles and Applications

This compound serves as a cornerstone for the synthesis of customized biotinylated probes. The fundamental principle behind its use lies in the ability to attach the biotin "tag" to a molecule of interest—be it a small molecule, peptide, or protein—via the reactive hydroxyl group of the hexanol linker.[1] This tagged molecule can then be used as a "bait" to capture its interacting partners from complex biological mixtures, such as cell lysates. The exceptional affinity of the biotin-streptavidin interaction facilitates the efficient isolation of these "bait-prey" complexes.

The primary applications of this compound revolve around its use in:

-

Affinity-Based Protein Profiling (ABPP): A powerful chemical proteomic strategy to identify the protein targets of bioactive compounds.[2]

-

Pull-Down Assays: An in vitro technique to detect and confirm physical interactions between two or more proteins or between a small molecule and its protein target(s).[3][4]

-

Receptor Deorphanization: The process of identifying the endogenous ligands for orphan receptors.[5][6][7]

-

Proximity Labeling: Techniques like BioID, which use biotin ligases to identify proteins in close proximity to a protein of interest within a living cell.[8]

Quantitative Data Summary

The efficacy of this compound-derived probes is fundamentally reliant on the robust nature of the biotin-streptavidin interaction. The following table summarizes key quantitative parameters associated with this interaction.

| Parameter | Value | Significance | Reference(s) |

| Dissociation Constant (Kd) of Biotin-Streptavidin | ~10-14 to 10-15 M | One of the strongest known non-covalent biological interactions, ensuring highly stable complex formation. | [9][10][11] |

| Association Rate Constant (kon) | > 1 x 107 M-1s-1 | The binding between biotin and streptavidin is extremely rapid. | [12] |

| Dissociation Rate Constant (koff) | ~10-5 s-1 | The complex is remarkably stable with a very slow dissociation rate. | [12] |

| Stoichiometry of Biotin to Streptavidin Tetramer | 4:1 | Each streptavidin tetramer can bind up to four biotin molecules. | [10] |

| Optimal Temperature for Binding | 15-25 °C | The binding is entropically driven within this temperature range. | [13] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a biotinylated probe using this compound and its subsequent application in a pull-down assay for drug target identification.

Synthesis of a Biotinylated Small Molecule Probe

This protocol describes a general method for conjugating this compound to a small molecule containing a carboxylic acid functional group.

Materials:

-

This compound

-

Small molecule of interest with a carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the small molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DCM.

-

Coupling Agent Addition: Add DMAP (0.1 equivalents) to the solution. In a separate vial, dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure biotinylated small molecule probe.

-

Characterization: Confirm the identity and purity of the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Pull-Down Assay for Target Identification

This protocol outlines the use of the synthesized biotinylated probe to isolate its protein binding partners from a cell lysate.

Materials:

-

Biotinylated small molecule probe

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Cell lysate from the biological system of interest

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer or a solution of high concentration free biotin)

-

Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

-

Bead Preparation: Resuspend the streptavidin beads in lysis buffer. Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to pellet the beads between washes.

-

Probe Immobilization: Incubate the washed beads with the biotinylated probe for 1-2 hours at 4 °C with gentle rotation to allow for immobilization.

-

Washing: Wash the beads three times with lysis buffer to remove any unbound probe.

-

Incubation with Lysate: Add the cell lysate to the beads and incubate for 2-4 hours at 4 °C with gentle rotation to allow the probe to bind to its target proteins.

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes, which will denature the proteins and release them from the probe. Alternatively, for native protein elution, incubate the beads with an excess of free biotin to competitively displace the biotinylated probe.[14]

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected target. For unbiased target identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry (LC-MS/MS) analysis.[15]

Controls are crucial for a successful pull-down experiment:

-

Negative Control 1 (No Probe): Perform the assay with beads and lysate but without the biotinylated probe to identify proteins that bind non-specifically to the beads.[3]

-

Negative Control 2 (Competition): Pre-incubate the cell lysate with an excess of the non-biotinylated small molecule before adding the biotinylated probe. A reduction in the signal of a pulled-down protein indicates specific binding.[3]

Visualizations

Experimental Workflow for Target Identification

Caption: Workflow for drug target identification using a this compound-derived probe.

Logical Relationship in Drug Discovery

Caption: The role of biotinylated probes in the drug discovery pipeline.

Example Signaling Pathway Elucidation

Caption: Using a biotinylated ligand to identify its receptor and initiate pathway analysis.

Conclusion

This compound stands as a testament to the power of chemical biology in modern research. Its simple yet elegant design provides a gateway to a plethora of powerful techniques for dissecting complex biological systems. For researchers in academia and industry alike, mastering the application of this versatile tool can significantly accelerate the pace of discovery, from fundamental biological insights to the development of next-generation therapeutics. The methodologies and principles outlined in this guide provide a solid foundation for the strategic implementation of this compound in your research endeavors.

References

- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Biotinylated ligands for receptor localization. An alternative for immunohistochemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deorphanization of Novel Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G Protein–Coupled Receptor Deorphanizations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avidin-Biotin Interaction | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aimspress.com [aimspress.com]

- 14. bioclone.net [bioclone.net]

- 15. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-N-Biotinylaminohexanol in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-N-Biotinylaminohexanol in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Due to the limited availability of precise quantitative solubility data for this compound, this document presents the available qualitative information and provides a detailed experimental protocol for researchers to determine the exact solubility under their specific laboratory conditions. For comparative purposes, quantitative solubility data for the parent molecule, biotin, is also included.

Overview of this compound

This compound is a biotin derivative that incorporates a six-carbon linker arm terminating in a hydroxyl group. This structure allows for the covalent attachment of the biotin moiety to other molecules of interest, making it a valuable tool in various life science applications, including affinity chromatography, immunoassays, and drug delivery systems. The solubility of this reagent is a critical parameter for its effective use in these applications.

Solubility Data

| Compound | Solvent | Solubility | Temperature (°C) |

| This compound | DMSO | Soluble[1] | Not specified |

| This compound | Water | Poorly soluble (inferred from biotin data) | Not specified |

| Biotin | DMSO | 15.55 g/L | 25 |

| Biotin | Water | 0.22 g/L | 25 |

Note on Aqueous Solubility: Biotin and its derivatives are known to have limited solubility in neutral aqueous solutions.[2] To enhance the aqueous solubility of biotin-containing compounds, it is a common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then gradually add the aqueous buffer to the desired final concentration.

Experimental Protocol for Solubility Determination

The following protocol is adapted from established methods for determining the solubility of biotin and can be applied to this compound.[3][4] This method, known as the synthetic method with laser monitoring, allows for the precise determination of solubility at various temperatures.

Objective: To quantitatively determine the solubility of this compound in DMSO and water.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Deionized water

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic bath

-

Laser monitoring system (or visual observation)

-

Analytical balance (accurate to ±0.1 mg)

-

Calibrated thermometer

Methodology:

-

Preparation of the Solvent: Place a known volume of the solvent (DMSO or water) into the jacketed glass vessel.

-

Temperature Control: Circulate a fluid of a specific temperature from the thermostatic bath through the jacket of the glass vessel to maintain a constant temperature.

-

Incremental Addition of Solute: Add a small, accurately weighed amount of this compound to the solvent while stirring continuously.

-

Observation of Dissolution: Observe the dissolution of the solid. The laser monitoring system can be used to detect the point at which the solution becomes clear (fully dissolved). Alternatively, visual inspection can be used.

-

Equilibration: Allow the solution to equilibrate at the set temperature to ensure that the dissolution is complete.

-

Saturation Point Determination: Continue to add small, known increments of this compound until a slight excess of undissolved solid remains, indicating that the solution is saturated.

-

Data Recording: Record the total mass of this compound that was fully dissolved in the known volume of the solvent at that specific temperature.

-

Temperature Variation: Repeat the measurement at different temperatures to generate a solubility curve.

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental process and the decision-making involved in preparing solutions of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

References

Navigating the Stability and Storage of 6-N-Biotinylaminohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-N-Biotinylaminohexanol is a versatile chemical reagent that incorporates a biotin moiety linked to a hexanol backbone. This structure provides a primary alcohol group for further chemical modification and a biotin tag for affinity-based applications. Its utility in various biochemical assays, including pull-down assays, affinity chromatography, and as a component in the synthesis of more complex molecules like PROTACs (Proteolysis Targeting Chimeras), makes a thorough understanding of its stability and optimal storage conditions paramount for reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the stability and handling of this compound, based on available data and general chemical principles.

Chemical Properties and Structure

-

IUPAC Name: N-(6-hydroxyhexyl)-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide

-

Molecular Formula: C₁₆H₂₉N₃O₃S

-

Molecular Weight: 343.49 g/mol

-

Appearance: White to off-white solid.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for the compound in its solid form, as indicated by various suppliers.

| Storage Condition | Temperature Range | Notes |

| Long-term Storage | -20°C | Recommended for maintaining long-term stability. |

| Short-term Storage | 2-8°C | Suitable for short periods, often in a refrigerator. |

| Shipping | Ambient Temperature | The compound is generally stable for short durations at room temperature during shipping. |

It is also advised to store the compound in a dry, cool, and well-ventilated place, away from incompatible materials[1].

Stability Profile

While specific quantitative data on the stability of this compound in various solutions and conditions is not extensively available in the public domain, its stability can be inferred from the general chemical properties of its constituent functional groups: the amide bond and the biotin moiety.

Amide Bond Stability

The core of the linker in this compound is an amide bond. Amide bonds are generally characterized by their high stability due to resonance delocalization of the nitrogen lone pair with the carbonyl group.

-

pH Stability: Amides are relatively stable to hydrolysis at neutral pH. However, under harsh acidic or alkaline conditions, the amide bond can be susceptible to hydrolysis, yielding the corresponding carboxylic acid (biotin-valeric acid) and amino alcohol (6-aminohexanol). Studies on related N-acylated amino acid amides have shown that the rate of hydrolysis is influenced by factors such as the electronic properties of the acyl group and the substitution on the amide nitrogen. While this compound is expected to be stable under typical biochemical buffer conditions (pH 6-8), prolonged exposure to strong acids or bases should be avoided.

-

Thermal Stability: In its solid form, the compound is stable at recommended storage temperatures. In solution, thermal stability will depend on the solvent and pH. Elevated temperatures can accelerate the rate of hydrolysis, especially at non-neutral pH.

Biotin Moiety Stability

The biotin ring system is generally stable. However, extreme conditions can affect its integrity.

-

Photostability: While biotin itself is relatively stable, prolonged exposure to high-intensity UV light should be avoided, as is good practice for most organic molecules. Photocleavable biotin derivatives are specifically designed for light-induced cleavage, but this compound does not contain such a labile linker.

Experimental Protocols

Hypothetical Protocol for Assessing Aqueous Stability of this compound via HPLC

This protocol outlines a general procedure to quantitatively assess the stability of this compound in aqueous solutions under various conditions.

1. Objective: To determine the degradation rate of this compound in aqueous buffers at different pH values and temperatures over time.

2. Materials:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate buffer (pH 3, 5, 7.4)

-

Borate buffer (pH 9)

-

Formic acid (for mobile phase)

-

HPLC system with a UV detector (detection at ~210 nm)

-

C18 reverse-phase HPLC column

-

Incubators/water baths set to 4°C, 25°C, and 40°C

-

Autosampler vials

3. Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

-

Preparation of Stability Samples:

-

For each pH condition (3, 5, 7.4, and 9), dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL.

-

Aliquot the solutions into autosampler vials.

-

-

Time Points: Analyze the samples at t=0, 24, 48, 72 hours, and 1 week.

-

Storage: Store the vials for each pH at the three different temperatures (4°C, 25°C, and 40°C). Protect samples from light.

-

HPLC Analysis:

-

At each time point, inject an appropriate volume of the sample onto the HPLC system.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program: A suitable gradient to elute this compound and any potential degradation products (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: Monitor the absorbance at 210 nm.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak at each time point.

-

Calculate the percentage of the remaining compound relative to the t=0 sample for each condition.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Visualizations: Workflows and Logical Relationships

Experimental Workflow for a Pull-Down Assay

Caption: Workflow for identifying protein interactors using a pull-down assay with this compound.

Logical Relationship in Targeted Protein Degradation using a PROTAC

Caption: Conceptual pathway for targeted protein degradation using a PROTAC derived from this compound.

Conclusion

This compound is a valuable tool for researchers, but its effective use hinges on proper storage and an awareness of its chemical stability. While specific degradation kinetics are not widely published, understanding the robust nature of the amide bond under standard biological conditions provides a good foundation for its application. For sensitive and long-term experiments, particularly in solution, it is advisable to perform stability tests under the specific experimental conditions to ensure the integrity of the molecule and the validity of the results. The provided hypothetical protocol and workflows serve as a guide for the rational use and characterization of this versatile biotinylating reagent.

References

In-Depth Technical Guide: Safety and Handling of 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and experimental application of 6-N-Biotinylaminohexanol, a biotinylation reagent crucial for various molecular biology and drug development applications. Adherence to the safety protocols outlined herein is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a chemical compound that covalently attaches a biotin molecule to other molecules. The hexanol linker provides a spacer arm, which can be advantageous in certain experimental setups. A summary of its key quantitative data is presented below for easy reference.

| Property | Value |

| CAS Number | 106451-92-7 |

| Molecular Formula | C₁₆H₂₉N₃O₃S |

| Molecular Weight | 343.49 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C or -20°C for long-term storage |

| Solubility | Soluble in DMSO and Methanol |

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following should be worn at all times when handling this compound:

-

Eye Protection : Chemical safety goggles or a face shield to protect against splashes.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection : A lab coat or chemical-resistant apron should be worn to protect skin and clothing.

-

Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area or under a fume hood.

Handling and Storage

-

Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Avoiding Contact : Take precautions to avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperatures are 2-8°C for short-term and -20°C for long-term stability.

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Extinguishing Media : Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.

-

Specific Hazards : The combustion of this compound may produce hazardous decomposition products such as carbon oxides, nitrogen oxides, and sulfur oxides.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area. Wear appropriate PPE as described in section 2.1.

-

Environmental Precautions : Prevent the material from entering drains or waterways.

-

Containment and Cleanup : For small spills, carefully sweep up the solid material, place it in a suitable container for disposal, and clean the area with soap and water. For large spills, follow your institution's hazardous material spill response protocol.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local regulations. This compound should be treated as a chemical waste and disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the sanitary sewer.

Experimental Protocols

This compound is primarily used as a biotinylating agent. The terminal hydroxyl group of the hexanol linker can be activated for coupling to various functional groups on target molecules, such as proteins. Below is a general protocol for the activation and subsequent coupling of this compound to a protein.

Activation of this compound

To make the hydroxyl group of this compound reactive towards amine groups on a protein, it must first be activated. A common method is to convert it into an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous reaction vessel

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1.2 equivalents of DSC to the solution.

-

Add 1.5 equivalents of TEA or DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).

-

The resulting solution contains the activated this compound-NHS ester, which can be used directly for protein labeling or purified for later use.

Protein Biotinylation using Activated this compound

Materials:

-

Activated this compound-NHS ester solution

-

Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

-

Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in a suitable amine-free buffer.

-

Add the activated this compound-NHS ester solution to the protein solution. The molar ratio of the biotinylating reagent to the protein will depend on the desired degree of labeling and should be optimized for each specific protein. A starting point is a 10- to 20-fold molar excess of the reagent.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Remove the excess, unreacted biotinylating reagent and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

-

The biotinylated protein is now ready for use in downstream applications such as pull-down assays or immunoassays.

Visualizations

General Workflow for Protein Biotinylation

The following diagram illustrates the general workflow for labeling a target protein with this compound.

Caption: General workflow for protein biotinylation.

Signaling Pathway Example: Pull-Down Assay to Identify Protein Interactions

This diagram illustrates the use of a biotinylated "bait" protein to identify interacting "prey" proteins from a cell lysate.

Caption: Pull-down assay to identify protein interactions.

6-N-Biotinylaminohexanol supplier and pricing

An In-depth Technical Guide to 6-N-Biotinylaminohexanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile reagent for biotinylating molecules of interest. It includes information on suppliers and pricing, a detailed experimental protocol for its application in pull-down assays, and a visual representation of the experimental workflow.

Supplier and Pricing Information

This compound is a biotinylation reagent characterized by a biotin molecule linked to a hexanol spacer arm. The terminal hydroxyl group of the hexanol can be further functionalized, for example, by reacting with carboxylic acids. This reagent is commonly used in affinity-based applications such as pull-down assays and for conjugation with streptavidin-coated surfaces.

Technical Data:

-

CAS Number: 106451-92-7

-

Molecular Formula: C₁₆H₂₉N₃O₃S

-

Molecular Weight: 343.49 g/mol

Below is a summary of publicly available information on suppliers and pricing for this compound. Please note that prices are subject to change and may vary based on purity, quantity, and institutional agreements. For the most accurate and up-to-date pricing, it is recommended to visit the suppliers' websites or contact them directly.

| Supplier | Product Number | Quantity | Price (USD) | Notes |

| BroadPharm | BP-40759 | 50 mg | $110.00 | Purity: ≥95%. Usually ships within 24 hours.[1] |

| 100 mg | $210.00 | |||

| 250 mg | $320.00 | |||

| 500 mg | $540.00 | |||

| Santa Cruz Biotechnology | sc-220002 | - | Contact for pricing | Product for proteomics research.[2] |

| MedchemExpress | HY-130455 | - | Contact for pricing | Biochemical assay reagent.[3] |

| TargetMol | T4556 | - | Contact for pricing | Research chemical. |

| Cayman Chemical | - | - | Contact for pricing | - |

| Thermo Fisher Scientific | - | - | Contact for pricing | While specific pricing for this compound was not readily available, they offer a wide range of biotinylation reagents and kits.[4][5][6] |

| Sigma-Aldrich (Merck) | - | - | Contact for pricing | Pricing information typically requires user login. They offer a variety of related biotinylation reagents.[7][8] |

Experimental Protocol: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines a general procedure for a pull-down assay to identify or confirm protein-protein interactions using a biotinylated "bait" protein to capture its interacting "prey" protein from a cell lysate.

1. Preparation of the Biotinylated Bait Protein:

-

The bait protein must first be biotinylated. This can be achieved using various methods, such as reacting the protein with an N-hydroxysuccinimide (NHS) ester of biotin. This compound itself would need to be activated (e.g., by conversion to an NHS ester) to react with primary amines on the bait protein.

-

After the biotinylation reaction, it is crucial to remove any free, unreacted biotin using methods like dialysis or desalting columns.

2. Immobilization of the Biotinylated Bait Protein on Streptavidin-Coated Beads:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads or agarose resin by gentle vortexing.

-

Washing: Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with a suitable binding/wash buffer (e.g., PBS with 0.05% Tween-20) to equilibrate them.[9]

-

Immobilization: Resuspend the washed beads in the binding/wash buffer. Add the purified biotinylated bait protein to the bead suspension.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or 4°C with gentle end-over-end rotation to allow the biotinylated bait to bind to the streptavidin beads.[9]

-

Washing: Pellet the beads using a magnetic rack and discard the supernatant. Wash the beads three times with the binding/wash buffer to remove any unbound bait protein.

3. Binding of the Prey Protein:

-

Cell Lysate Preparation: Prepare a cell lysate containing the potential "prey" protein using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Incubation with Bait: Add the cell lysate to the beads now coupled with the biotinylated bait protein.

-

Binding: Incubate the mixture for 2-4 hours or overnight at 4°C with gentle end-over-end rotation to allow the prey protein to bind to the immobilized bait protein.[5]

-

Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with the binding/wash buffer to remove non-specifically bound proteins.[5]

4. Elution and Analysis:

-

Elution: Elute the bound proteins from the beads. This can be achieved by:

-

SDS-PAGE Sample Buffer: Resuspend the beads in 1X SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins.

-

pH Elution: Use a low pH elution buffer (e.g., glycine-HCl, pH 2.8) to disrupt the protein-protein interaction. Neutralize the eluate immediately with a high pH buffer (e.g., 1M Tris, pH 8.5).[5]

-

Competitive Elution: Use a high concentration of free biotin to displace the biotinylated bait from the streptavidin, although this is less common for eluting the prey.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by:

-

Western Blotting: To confirm the presence of a specific, known prey protein using a primary antibody against it.

-

Mass Spectrometry: To identify unknown interacting prey proteins.

-

Protein Staining: Using Coomassie Brilliant Blue or silver stain to visualize all eluted proteins.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in a pull-down assay using a biotinylated bait protein.

Pull-Down Assay Workflow using a Biotinylated Bait Protein.

References

- 1. This compound, 106451-92-7 | BroadPharm [broadpharm.com]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. 6-Amino-1-hexanol, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. N-(+)-Biotinyl-6-aminohexanoic acid = 97.0 HPLC 72040-64-3 [sigmaaldrich.com]

- 8. Hexanol | Sigma-Aldrich [sigmaaldrich.com]

- 9. neb.com [neb.com]

An In-Depth Technical Guide to the Synthesis of 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-N-Biotinylaminohexanol, a valuable reagent in various biochemical applications. This document details the common synthetic routes, experimental protocols, and relevant data, presented in a clear and accessible format for researchers and professionals in the field of life sciences and drug development.

Introduction

This compound is a biotinylation reagent that incorporates a six-carbon spacer arm (aminohexanol) between the biotin moiety and a terminal hydroxyl group. This spacer arm minimizes steric hindrance, making the biotin more accessible for binding to avidin or streptavidin. The terminal hydroxyl group can be further functionalized, allowing for the conjugation of this compound to other molecules of interest, such as drugs, probes, or solid supports. This reagent is widely used in applications such as immunoassays, affinity chromatography, and pull-down assays.[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the acylation of 6-amino-1-hexanol with an activated derivative of biotin. The primary amino group of 6-amino-1-hexanol acts as a nucleophile, attacking the activated carboxyl group of biotin to form a stable amide bond. Two common activated biotin derivatives used for this purpose are Biotin p-nitrophenyl ester and N-hydroxysuccinimide (NHS)-activated biotin.

Synthesis using Biotin p-Nitrophenyl Ester

This method involves the reaction of biotin p-nitrophenyl ester with 6-amino-1-hexanol. The p-nitrophenyl group is a good leaving group, facilitating the nucleophilic attack by the amino group of 6-amino-1-hexanol.

Reaction Scheme:

Biotin p-nitrophenyl ester + 6-Amino-1-hexanol → this compound + p-Nitrophenol

Synthesis using NHS-Activated Biotin

N-hydroxysuccinimide esters of biotin are highly reactive towards primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[2] This is a widely used method for biotinylation of various molecules, including those containing a primary amine.

Reaction Scheme:

NHS-Biotin + 6-Amino-1-hexanol → this compound + N-hydroxysuccinimide

Quantitative Data Summary

The following table summarizes the key quantitative data related to the synthesis of this compound based on literature findings.

| Activated Biotin | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Biotin p-nitrophenyl ester | 6-Amino-1-hexanol | DMSO | Not Specified | Room Temperature | 85 | [3] |

| NHS-Biotin | 6-Amino-1-hexanol | pH 7-9 Buffer | 30 minutes | Room Temperature | Not Specified | [2] |

Detailed Experimental Protocols

Protocol for Synthesis using Biotin p-Nitrophenyl Ester

This protocol is based on the method described by Costello et al. (1999).[3]

Materials:

-

Biotin p-nitrophenyl ester

-

6-Amino-1-hexanol[4]

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH2Cl2)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

p-Dimethylaminocinnamaldehyde stain

-

Ninhydrin stain

Procedure:

-

Dissolve biotin p-nitrophenyl ester in a minimal amount of DMSO.

-

Add a solution of 6-amino-1-hexanol in DMSO to the biotin p-nitrophenyl ester solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

-

Prepare a TLC developing solvent system of 4:1 dichloromethane:methanol.

-

Spot the reaction mixture on a TLC plate and develop the chromatogram.

-

Visualize the product, which should have an Rf value of approximately 0.5.[3]

-

Stain one TLC plate with p-dimethylaminocinnamaldehyde to visualize the biotin-containing product. A single spot corresponding to the desired product should be observed.[3]

-

Stain another TLC plate with ninhydrin to check for the presence of the primary amine starting material (6-amino-1-hexanol). A negative result (no spot) indicates the completion of the reaction.[3]

-

Once the reaction is complete, the product can be purified by silica gel column chromatography using the same solvent system as for TLC.

-

Collect the fractions containing the pure product and evaporate the solvent to obtain this compound. The reported yield for this method is 85%.[3]

Protocol for Synthesis using NHS-Activated Biotin

This protocol is a general procedure adapted from the use of NHS-activated biotin reagents for labeling primary amines.[2]

Materials:

-

EZ-Link™ NHS-Biotin

-

6-Amino-1-hexanol

-

Phosphate Buffered Saline (PBS), pH 8.0

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Desalting column

Procedure:

-

Prepare a stock solution of NHS-Biotin in an organic solvent such as DMF or DMSO immediately before use. NHS esters are moisture-sensitive and will hydrolyze.[2]

-

Dissolve 6-amino-1-hexanol in PBS at a pH of 8.0.

-

Add the NHS-Biotin stock solution to the 6-amino-1-hexanol solution. A typical molar ratio would be a slight excess of the NHS-Biotin.

-

Incubate the reaction mixture at room temperature for 30 minutes.[2]

-

After the reaction is complete, remove the non-reacted biotin reagent and the NHS byproduct by passing the reaction mixture through a desalting column.[2]

-

The purified this compound solution can be stored for future use.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound via amide bond formation.

Experimental Workflow: Biotinylation and Purification

Caption: General experimental workflow for the synthesis and purification.

Application Workflow: Affinity Pull-Down Assay

Caption: Workflow of an affinity pull-down assay using a biotinylated bait.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 6-N-Biotinylaminohexanol in protein biotinylation. This reagent is a valuable tool for labeling proteins for subsequent detection, purification, and functional analysis. Due to the presence of a primary alcohol, this compound requires a two-step process for conjugation to proteins, involving an initial activation of the hydroxyl group followed by the reaction with the target protein. This document outlines the necessary protocols for both activation and protein biotinylation, as well as downstream applications and methods for quantification.

Introduction to this compound

This compound is a biotinylation reagent that features a biotin molecule linked to a six-carbon spacer arm terminating in a primary alcohol. This structure offers versatility in protein labeling strategies. The hexanol spacer arm minimizes steric hindrance between the biotin and the protein, facilitating efficient binding to avidin or streptavidin. Unlike more common N-hydroxysuccinimide (NHS) ester-based biotinylation reagents that react with primary amines, the terminal hydroxyl group of this compound allows for targeted conjugation to carboxyl groups or can be activated to react with other functional groups on a protein.[1]

Chemical Properties:

| Property | Value |

| Molecular Formula | C₁₆H₂₉N₃O₃S |

| Molecular Weight | 343.49 g/mol |

| CAS Number | 106451-92-7 |

| Reactive Group | Primary Alcohol (-OH) |

| Spacer Arm Length | ~9.7 Å |

Principle of Protein Biotinylation with this compound

The biotinylation of proteins using this compound is a two-step process:

-

Activation of the Hydroxyl Group: The terminal alcohol of this compound is not directly reactive with functional groups on proteins under physiological conditions. It must first be activated to create a more reactive intermediate. A common method for this is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated biotin reagent can then efficiently react with primary amines on the target protein.

-

Reaction with the Protein: The activated this compound is then incubated with the protein solution. The reactive group (e.g., NHS ester) will form a stable covalent bond with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the protein surface, resulting in a biotinylated protein.

Experimental Protocols

Activation of this compound (Conversion to an NHS Ester)

This protocol describes the conversion of the terminal alcohol of this compound into a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Quenching Buffer: 1 M Glycine or Tris, pH 7.5

-

Small, sealed reaction vials

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Prepare fresh solutions of EDC and NHS in the Reaction Buffer just before use (e.g., 100 mM each).

-

-

Activation Reaction:

-

In a sealed reaction vial, combine 1 molar equivalent of this compound stock solution with 1.5 molar equivalents of NHS solution and 1.5 molar equivalents of EDC solution.

-

Mix the reaction gently and incubate at room temperature for 4-6 hours or overnight at 4°C.

-

-

Quenching (Optional):

-

To quench any remaining EDC, a small amount of a carboxyl-containing compound can be added. However, for immediate use in protein labeling, this step is often omitted.

-

-

Use of Activated Reagent:

-

The resulting solution containing the activated NHS ester of this compound is now ready for direct use in the protein biotinylation protocol. It is recommended to use the activated reagent immediately as NHS esters can hydrolyze in aqueous solutions.

-

Protein Biotinylation Protocol

This protocol outlines the steps for labeling a target protein with the activated this compound.

Materials:

-

Activated this compound solution (from section 3.1)

-

Protein to be biotinylated (in an amine-free buffer like PBS or HEPES, pH 7.2-8.0)

-

Quenching Buffer: 1 M Glycine or Tris, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for the labeling reagent.

-

-

Biotinylation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of the biotin reagent to the protein will determine the degree of labeling and should be optimized for each specific protein and application. A starting point is a 20-fold molar excess of the biotin reagent.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove the excess, unreacted biotin reagent and quenching buffer by using a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).

-

-

Storage:

-

Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. The addition of a cryoprotectant like glycerol may be beneficial for frozen storage.

-

Quantification of Biotinylation

Determining the degree of biotin incorporation is crucial for ensuring the consistency and performance of downstream applications.

| Method | Principle | Advantages | Disadvantages |

| HABA/Avidin Assay | The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal. Biotin displaces HABA, causing a decrease in absorbance at 500 nm, which is proportional to the amount of biotin. | Simple, requires a standard spectrophotometer. | Lower sensitivity, requires a relatively large amount of sample. |

| Fluorescent Biotin Quantitation | Based on the displacement of a fluorescently-labeled probe from avidin by biotin, leading to a change in fluorescence. | Higher sensitivity than the HABA assay. | Requires a fluorometer. |

| Mass Spectrometry | Direct measurement of the mass shift of the protein or its peptides after biotinylation. | Highly accurate, provides information on the site of biotinylation. | Requires specialized equipment and expertise. |

Application Notes

Affinity Purification of Biotinylated Proteins

Biotinylated proteins can be efficiently purified from complex mixtures using streptavidin or avidin-conjugated affinity resins.

Protocol:

-

Prepare the Affinity Resin: Wash the streptavidin-agarose beads with a suitable binding buffer (e.g., PBS).

-

Binding: Incubate the sample containing the biotinylated protein with the prepared resin at 4°C for 1-2 hours with gentle rotation.

-

Washing: Wash the resin several times with the binding buffer to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated protein from the resin. Due to the strong biotin-streptavidin interaction, elution often requires harsh, denaturing conditions (e.g., boiling in SDS-PAGE sample buffer or using low pH buffers). For applications requiring the recovery of the native protein, cleavable biotinylation reagents or milder elution conditions with biotin analogs can be used.

Detection of Biotinylated Proteins by Western Blot

Biotinylated proteins can be detected on a western blot using a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).

Protocol:

-

SDS-PAGE and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane several times with TBST to remove unbound streptavidin-HRP.

-

Detection: Detect the signal using a chemiluminescent substrate and an appropriate imaging system.

Visualizations

Caption: Workflow for protein biotinylation using this compound.

Caption: Detection of a signaling pathway component using a biotinylated antibody.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Biotinylation Efficiency | Inefficient activation of this compound. | Ensure EDC and NHS are fresh and used in an appropriate buffer (pH 4.7-6.0). Increase the reaction time or temperature for activation. |

| Presence of primary amines in the protein buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before biotinylation. | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of activated biotin reagent to protein. | |

| Protein Precipitation | High degree of biotinylation leading to insolubility. | Reduce the molar excess of the biotin reagent or shorten the reaction time. |

| Protein instability in the reaction buffer. | Optimize the buffer composition and pH for protein stability. | |

| High Background in Western Blot | Incomplete removal of excess biotin reagent. | Ensure thorough purification of the biotinylated protein using a desalting column or dialysis. |

| Insufficient blocking of the membrane. | Increase the blocking time or try a different blocking agent. | |

| Non-specific binding of streptavidin-HRP. | Optimize the concentration of the streptavidin-HRP conjugate and include a detergent like Tween-20 in the wash buffers. |

References

Application Notes and Protocols for Cell Surface Labeling Using 6-N-Biotinylaminohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are critical mediators of cellular communication, signaling, and interaction with the extracellular environment. The ability to specifically label these proteins is essential for a wide range of applications, including proteomic analysis, tracking protein trafficking, and developing targeted therapeutics. 6-N-Biotinylaminohexanol is a versatile biotinylation reagent that, after activation, can be used to covalently label cell surface proteins. Unlike amine-reactive N-hydroxysuccinimide (NHS) esters, this compound possesses a terminal hydroxyl group. This feature allows for a two-step labeling strategy: activation of the hydroxyl group to a reactive intermediate, followed by conjugation to cell surface nucleophiles. This approach offers flexibility and control over the labeling process.

This document provides detailed protocols for the activation of this compound and its subsequent application in cell surface protein labeling.

Principle of the Method

The use of this compound for cell surface labeling involves a two-stage process. The inert hydroxyl group of this compound is first chemically activated to create a good leaving group, making the molecule susceptible to nucleophilic attack. A common and effective method for this activation is tosylation , which converts the alcohol into a tosylate ester using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

The resulting tosyl-activated this compound is then a potent electrophile that can react with nucleophilic functional groups present on the surface of living cells. The primary targets for this reaction are the abundant primary amine groups found in the side chains of lysine residues and at the N-termini of proteins. This reaction forms a stable covalent bond, effectively tethering the biotin molecule to the cell surface proteins. The biotin tag can then be used for a variety of downstream applications, such as affinity purification with streptavidin-coated beads or detection with fluorescently labeled streptavidin.

Data Presentation

Table 1: Reagents for Activation of this compound

| Reagent | Molecular Weight ( g/mol ) | Recommended Purity | Storage Conditions |

| This compound | 343.48 | >95% | -20°C, desiccated |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | >98% | Room temperature, desiccated |

| Anhydrous Dichloromethane (DCM) | 84.93 | >99.8% | Room temperature, under inert gas |

| Triethylamine (TEA) | 101.19 | >99.5% | Room temperature, under inert gas |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | >99% | Room temperature |

Table 2: Example Quantitative Data for Cell Surface Labeling

| Cell Line | Labeling Efficiency (%)* | Cell Viability (%)** | Method of Quantification |

| Jurkat | ~90 | >90 | Flow cytometry with Streptavidin-AF647 |

| HEK293 | Not specified | Not specified | Western blot with Streptavidin-HRP |

| CHO-K1 | Not specified (2-3% of total protein) | Not specified | 2-D DIGE with CyDye minimal dyes[1] |

*Labeling efficiency can vary significantly depending on cell type, cell density, and the concentration of the labeling reagent. **Cell viability should be assessed post-labeling to ensure the integrity of the cells for downstream experiments.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

This protocol describes the chemical activation of this compound to prepare it for cell surface labeling. This procedure should be performed in a fume hood using anhydrous conditions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

4-Dimethylaminopyridine (DMAP)

-